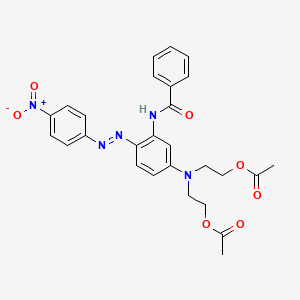
Disperse red 135
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is notable for its vibrant color and stability, making it a valuable dye in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disperse red 135 involves several steps. The process typically begins with the diazotization of 4-nitroaniline, followed by coupling with a suitable phenol derivative. The resulting azo compound is then subjected to acetylation to introduce the acetyloxy groups. The final step involves the amidation of the intermediate product to form the benzamide derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Disperse red 135 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Applications
-
Textile Dyeing
- Primary Use: Disperse Red 135 is predominantly utilized for dyeing polyester fibers due to its excellent affinity for synthetic hydrophobic fibers. It is applied through various methods including exhaustion dyeing and thermotransfer printing.
- Dyeing Techniques:
- Plastic Coloring
- Environmental Studies
- Health and Safety
Case Study 1: Dyeing Techniques
A study evaluated the effectiveness of various dyeing methods using this compound on polyester fabrics. The results indicated that high-temperature exhaust dyeing yielded vibrant colors with good light fastness properties, making it suitable for commercial textile applications .
Case Study 2: Environmental Remediation
Research focused on the adsorption capabilities of modified montmorillonite for removing this compound from aqueous solutions showed promising results. The study demonstrated that this method could effectively reduce dye concentration in wastewater, suggesting a viable approach to mitigate environmental pollution caused by textile effluents .
Wirkmechanismus
The mechanism of action of Disperse red 135 involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The acetyloxy groups can be hydrolyzed to release acetic acid, which may further influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: A simpler structure without the azo and acetyloxy groups.
4-Nitroaniline: Contains the nitro group but lacks the benzamide and azo functionalities.
Azo dyes: A broad class of compounds with similar azo linkages but different substituents.
Uniqueness
Disperse red 135 is unique due to its combination of azo, nitro, and acetyloxy groups, which confer specific chemical and physical properties. This combination makes it particularly useful as a dye with high stability and vibrant color .
Eigenschaften
CAS-Nummer |
29765-00-2 |
|---|---|
Molekularformel |
C27H27N5O7 |
Molekulargewicht |
533.5 g/mol |
IUPAC-Name |
2-[N-(2-acetyloxyethyl)-3-benzamido-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C27H27N5O7/c1-19(33)38-16-14-31(15-17-39-20(2)34)24-12-13-25(30-29-22-8-10-23(11-9-22)32(36)37)26(18-24)28-27(35)21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3,(H,28,35) |
InChI-Schlüssel |
ORNBGJQGKJZRNY-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
29765-00-2 58051-96-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















